Technical Guide: 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
Technical Guide: 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl
CAS Number: 87260-24-0
For correspondence: Lead Scientist, Advanced Materials Division
Abstract
This technical whitepaper provides a comprehensive overview of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl, a key component in advanced liquid crystal displays (LCDs). The document details its physicochemical properties, outlines a robust experimental protocol for its synthesis via Suzuki-Miyaura coupling, and discusses its applications in liquid crystal formulations. This guide is intended for researchers, scientists, and professionals in the fields of materials science and drug development who are interested in the synthesis and application of fluorinated biphenyl compounds. All quantitative data is presented in structured tables for clarity and comparative analysis, and a detailed workflow for its synthesis is provided.
Introduction
4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl is a thermotropic liquid crystal material that has garnered significant interest due to its unique electro-optical properties. The incorporation of a fluorine atom into the biphenyl structure introduces a significant dipole moment, which is crucial for the formulation of liquid crystal mixtures with specific dielectric anisotropies. These properties, combined with the stability of the cyclohexyl ring, make it a valuable component in the manufacturing of high-performance LCDs. This document serves as a technical guide to its synthesis, properties, and applications.
Physicochemical Properties
The properties of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl are summarized in the table below. These properties are essential for its application in liquid crystal mixtures, influencing factors such as melting point, clearing point, and viscosity.
| Property | Value | Reference |
| CAS Number | 87260-24-0 | [1][2] |
| Molecular Formula | C₂₁H₂₅F | [1] |
| Molecular Weight | 296.43 g/mol | [2] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 106 °C | [2] |
| Purity | >98.0% (GC) |
Spectroscopic Data
¹H NMR Spectral Data (Reference Compound: 4-Fluoro-1,1'-biphenyl)
| Assignment | Chemical Shift (ppm) |
| A | 7.517 |
| B | 7.516 |
| C | 7.409 |
| D | 7.326 |
| E | 7.100 |
| Solvent: CDCl₃, Frequency: 400 MHz[3] |
Mass Spectrometry Data (Reference Compound: 4-Fluoro-1,1'-biphenyl)
| m/z | Intensity |
| 172.0 | 100.0 |
| 171.0 | 29.6 |
| 170.0 | 20.6 |
| 173.0 | 13.0 |
| Source: 70 eV[3] |
IR Spectral Data (Reference Compound: 4-Fluoro-1,1'-biphenyl)
A digitized IR spectrum for 4-Fluoro-1,1'-biphenyl is available through the NIST/EPA Gas-Phase Infrared Database.[4]
Experimental Protocols: Synthesis
The synthesis of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This method provides a high-yield and selective route to the desired biphenyl structure.
Synthesis Workflow Diagram
Caption: Suzuki-Miyaura coupling workflow for synthesis.
Detailed Experimental Procedure
Materials:
-
1-Bromo-4-fluorobenzene
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4-(trans-4-propylcyclohexyl)phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
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Sodium Carbonate (Na₂CO₃)
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Toluene
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Ethanol
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Deionized Water
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Diethyl ether
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Brine
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Anhydrous Magnesium Sulfate (MgSO₄)
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Silica Gel for column chromatography
-
Hexanes
-
Dichloromethane
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-(trans-4-propylcyclohexyl)phenylboronic acid (1.0 eq), 1-bromo-4-fluorobenzene (1.1 eq), and sodium carbonate (2.0 eq).
-
Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water to the flask until the reactants are fully dissolved.
-
Degassing: Bubble argon or nitrogen gas through the solution for 20 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add 100 mL of diethyl ether and 100 mL of water. Separate the organic layer, and wash it sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and dichloromethane as the eluent, to yield 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl as a white solid.
Applications in Liquid Crystal Displays
4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl is primarily used as a component in liquid crystal mixtures for display applications. The presence of the fluorine atom enhances the dielectric anisotropy of the mixture, which is a critical parameter for the performance of twisted nematic (TN) and other types of LCDs. A patent for a liquid crystal composition containing a similar fluorobenzene derivative demonstrated that its addition resulted in a low viscosity and a high clearing point.[5]
Performance in a Liquid Crystal Mixture
While specific data for a mixture containing the title compound is proprietary, a representative example of a liquid crystal composition is provided below to illustrate the typical components and their proportions.
| Component | Type | Weight % |
| trans-4-propyl-(4'-cyanophenyl)cyclohexane | Nematic LC | 24% |
| trans-4-pentyl-(4'-cyanophenyl)cyclohexane | Nematic LC | 36% |
| trans-4-heptyl-(4'-cyanophenyl)cyclohexane | Nematic LC | 25% |
| trans-4-pentyl-(4"-cyanobiphenyl)cyclohexane | Nematic LC | 15% |
| This is an example of a nematic liquid crystal mixture. The addition of 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl would modify the electro-optical properties of such a mixture.[5] |
Conclusion
4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl is a key fluorinated biphenyl derivative with significant applications in the field of liquid crystal displays. Its synthesis via Suzuki-Miyaura coupling is a well-established and efficient method. The physicochemical properties of this compound make it a valuable component for tuning the electro-optical characteristics of liquid crystal mixtures. This technical guide provides a foundational understanding for researchers and scientists working with this and related materials.
References
- 1. 4-Fluoro-4'-(trans-4-propylcyclohexyl)-1,1'-biphenyl | C21H25F | CID 611152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labproinc.com [labproinc.com]
- 3. 4-Fluoro-1,1'-biphenyl(324-74-3) 1H NMR spectrum [chemicalbook.com]
- 4. 1,1'-Biphenyl, 4-fluoro- [webbook.nist.gov]
- 5. EP0119756B1 - Fluorobenzene derivatives and liquid crystal compositions containing the same - Google Patents [patents.google.com]
